8-Chlorchinolin-2-ol

Übersicht

Beschreibung

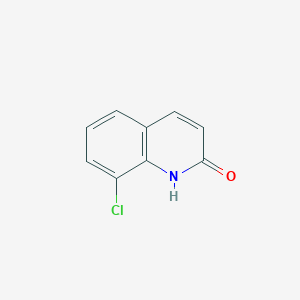

8-chloroquinolin-2(1H)-one is a quinolone and an organochlorine compound.

Wissenschaftliche Forschungsanwendungen

Industrielle und Synthetische Organische Chemie

Chinolin, die Grundstruktur von 8-Chlorchinolin-2-ol, ist zu einer essenziellen heterocyclischen Verbindung geworden, da es vielfältige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie hat . Es dient als wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung .

Wirkstoffforschung

Die Chinolinstruktur spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie . Viele Medikamente, die heute auf dem Markt sind, wie Chloroquin und Hydroxychloroquin, basieren auf der Chinolinstruktur.

Biologische und pharmazeutische Aktivitäten

Chinolin und seine Derivate, einschließlich this compound, wurden als exhibitorisch für eine Vielzahl von biologischen und pharmazeutischen Aktivitäten berichtet . Dazu gehören antimalarielle, antibakterielle, antifungale, anticancer- und entzündungshemmende Eigenschaften.

Grüne Chemie

Übergangsmetallkatalysierte Reaktionen, metallfreie ionische Flüssigkeit vermittelte Reaktionen, Ultraschallbestrahlungsreaktionen und grüne Reaktionsprotokolle sind ebenfalls nützlich für den Aufbau und die Funktionalisierung dieser Verbindung . Diese Methoden sind umweltfreundlich und nachhaltig und entsprechen den Prinzipien der grünen Chemie.

Umweltbelastung

Die Syntheseverfahren und Ergebnisse werden verbessert, um die Nachteile der Synthesen und Nebenwirkungen auf die Umwelt zu beheben . Dies ist Teil der größeren Bemühungen, chemische Prozesse nachhaltiger und weniger schädlich für die Umwelt zu gestalten.

Wirkmechanismus

Target of Action

Quinoline derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antibacterial effects . They might target bacterial proteins, thereby displaying their antibacterial effect .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

As a potential antibacterial agent, it may lead to the death of bacteria by interfering with their essential functions .

Biologische Aktivität

8-Chloroquinolin-2(1H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its chlorine substitution on the quinoline ring, has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antimalarial activities. This article explores the biological activity of 8-chloroquinolin-2(1H)-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-chloroquinolin-2(1H)-one is C9H6ClN. Its structure includes a quinoline core with a chlorine atom at the 8-position and a carbonyl group at the 2-position. The unique structural characteristics contribute to its diverse biological activities.

Anticancer Activity

Recent studies have shown that 8-chloroquinolin-2(1H)-one exhibits antiproliferative activity against various cancer cell lines. In vitro assays have demonstrated its effectiveness in inhibiting the growth of cancer cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Significant growth inhibition |

| MDA-MB-231 (breast) | 15.0 | Moderate growth inhibition |

| A549 (lung cancer) | 10.0 | Strong growth inhibition |

These findings suggest that 8-chloroquinolin-2(1H)-one could be a promising lead compound for developing new anticancer therapies .

Antimicrobial Activity

8-Chloroquinolin-2(1H)-one has also been evaluated for its antimicrobial properties against various bacterial strains. The compound showed notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.125 | High |

| Escherichia coli | 0.250 | Moderate |

| Pseudomonas aeruginosa | 0.500 | Low |

These results indicate that the compound may serve as a potential antibacterial agent, particularly against resistant strains .

Antimalarial Activity

The antimalarial potential of 8-chloroquinolin-2(1H)-one has been explored due to its structural similarity to established antimalarial drugs like chloroquine. Preliminary assays suggest that it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

In vitro studies reported an IC50 value comparable to that of chloroquine, indicating significant antimalarial activity:

- IC50 Value: 0.032 µg/mL against Plasmodium falciparum.

This suggests that 8-chloroquinolin-2(1H)-one could be further investigated as a potential treatment for malaria .

The biological activities of 8-chloroquinolin-2(1H)-one are attributed to its ability to interact with various biological targets:

- DNA Intercalation: Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Metal Ion Chelation: The compound can chelate metal ions, which is crucial in various biochemical processes and may enhance its antimicrobial and anticancer effects.

- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism .

Case Studies

A notable study investigated the effects of 8-chloroquinolin-2(1H)-one on HeLa cells, revealing that treatment led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells, confirming apoptosis induction.

Another study focused on its antibacterial efficacy against multidrug-resistant Staphylococcus aureus. The results demonstrated that combinations of this compound with standard antibiotics showed synergistic effects, enhancing overall antibacterial activity .

Eigenschaften

IUPAC Name |

8-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXUGJMCFLONJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400826 | |

| Record name | 8-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-25-1 | |

| Record name | 8-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-2-hydroxy quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.